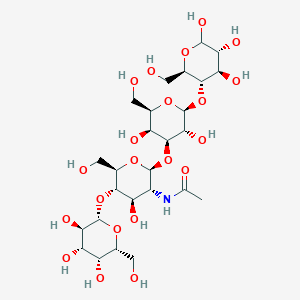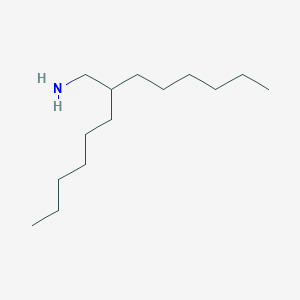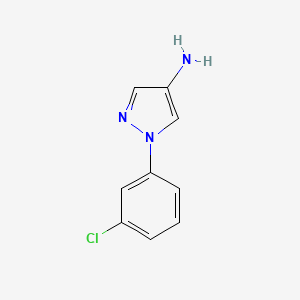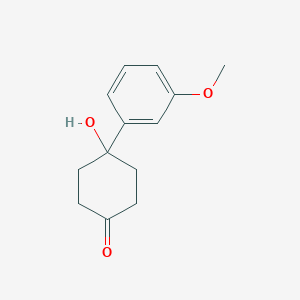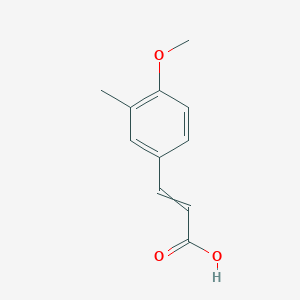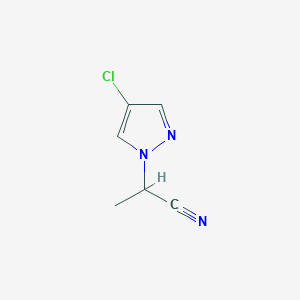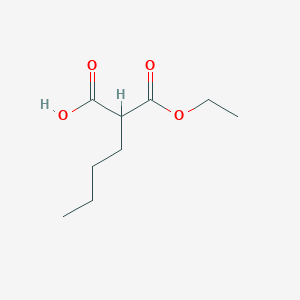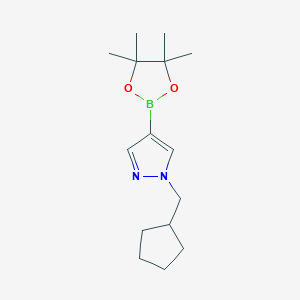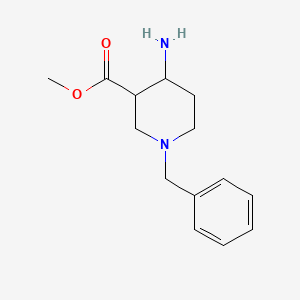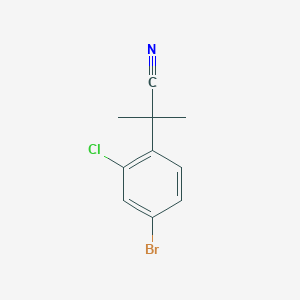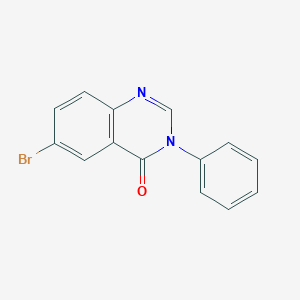
6-bromo-3-phenylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-3-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-phenylquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with a brominated benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. For example, the reaction can be catalyzed by acetic acid and carried out at a temperature of around 100°C.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-bromo-3-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or ammonia.
Major Products Formed
Oxidation: Quinazolinone derivatives with various functional groups.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with different functional groups.
科学研究应用
6-bromo-3-phenylquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor for the synthesis of various chemical products.
作用机制
The mechanism of action of 6-bromo-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound.
相似化合物的比较
Similar Compounds
- 6-chloro-3-phenyl-4(3H)-quinazolinone
- 6-fluoro-3-phenyl-4(3H)-quinazolinone
- 6-iodo-3-phenyl-4(3H)-quinazolinone
Uniqueness
6-bromo-3-phenylquinazolin-4(3H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making it a versatile compound for synthetic and research applications. Additionally, the phenyl group at the 3rd position enhances its stability and potential interactions with biological targets.
属性
分子式 |
C14H9BrN2O |
|---|---|
分子量 |
301.14 g/mol |
IUPAC 名称 |
6-bromo-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C14H9BrN2O/c15-10-6-7-13-12(8-10)14(18)17(9-16-13)11-4-2-1-3-5-11/h1-9H |
InChI 键 |
BXKWNNYSAISENS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
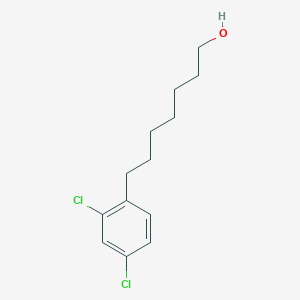
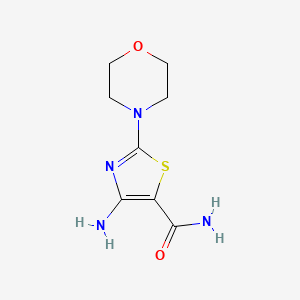
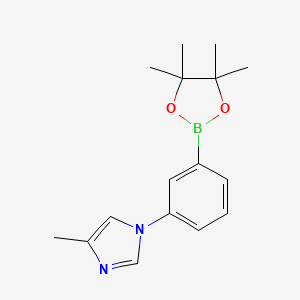
![Ethanol, 2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-](/img/structure/B8734005.png)
